(1H-Indol-6-yl)(morpholino)methanone
Description
Properties
IUPAC Name |
1H-indol-6-yl(morpholin-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c16-13(15-5-7-17-8-6-15)11-2-1-10-3-4-14-12(10)9-11/h1-4,9,14H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPLJDNFVGMXJLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC3=C(C=C2)C=CN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1H-Indol-6-yl)(morpholino)methanone typically involves the reaction of an indole derivative with a morpholine derivative under specific conditions. One common method is the condensation reaction between indole-6-carboxaldehyde and morpholine in the presence of a suitable catalyst . The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of (1H-Indol-6-yl)(morpholino)methanone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: (1H-Indol-6-yl)(morpholino)methanone can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: The carbonyl group in the methanone moiety can be reduced to form the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed.
Major Products Formed:
Oxidation: Indole-2,3-dione derivatives.
Reduction: Indole-6-yl(morpholino)methanol.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
(1H-Indol-6-yl)(morpholino)methanone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (1H-Indol-6-yl)(morpholino)methanone involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. For example, it can inhibit tubulin polymerization, which is crucial for cell division, making it a potential anticancer agent . The morpholine moiety enhances the compound’s binding affinity and pharmacokinetic properties by participating in donor-acceptor interactions with the target proteins .
Comparison with Similar Compounds
Structural Analogs with Modified Heterocyclic Cores
(a) Indole vs. Benzimidazole
- This compound was synthesized via carbamoylation (35% yield) and exhibits a melting point of 104°C, suggesting distinct crystallinity compared to indole derivatives .
- Impact : Benzimidazole derivatives often exhibit enhanced metabolic stability but may trade off indole-specific receptor affinity .
(b) Indole vs. Quinoline
- (2-Methylquinolin-6-yl)(morpholino)methanone (1l): The quinoline core introduces a larger aromatic system, increasing hydrophobicity. Such modifications are common in kinase inhibitors but may reduce solubility compared to indole-based compounds .
Substituent Effects on the Indole Ring
(a) Positional Modifications
- 5-Hydroxy-1-(2-morpholinoethyl)-1H-indol-3-ylmethanone: Substitution at the indole 3-position with a 4-methoxyphenyl group and a 5-hydroxy group introduces hydrogen-bonding sites, likely enhancing solubility and target engagement. This contrasts with the 6-position morpholino substitution in the parent compound .
(b) Methylation
- Synthesized via t-BuLi-mediated lithiation, this derivative highlights the role of steric effects in reactivity .
Physical and Spectral Properties
- Insight : Electron-withdrawing groups (e.g., nitro in ) decrease solubility, while heterocyclic bulk () increases melting points .
Biological Activity
(1H-Indol-6-yl)(morpholino)methanone, also known as a morpholino derivative of indole, has garnered attention in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including data tables, case studies, and significant research findings.
Chemical Structure and Properties
- IUPAC Name : (1H-Indol-6-yl)(morpholino)methanone
- Molecular Formula : C13H15N2O2
- Molecular Weight : 249.26 g/mol
- CAS Number : 852059-45-1
The compound features an indole ring system fused with a morpholine moiety, which is believed to enhance its pharmacological properties.
1. Anticancer Properties
Several studies have investigated the anticancer potential of (1H-Indol-6-yl)(morpholino)methanone. Notably:
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers such as cyclin D1 and CDK4 .
- Case Study : In vitro studies demonstrated that (1H-Indol-6-yl)(morpholino)methanone exhibited significant cytotoxicity against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells, with IC50 values in the low micromolar range .
2. Antimicrobial Activity
Research has also highlighted the compound's antimicrobial properties:
- In Vitro Testing : (1H-Indol-6-yl)(morpholino)methanone displayed activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported to be lower than those of standard antibiotics like ampicillin .
3. Anti-inflammatory Effects
The compound's anti-inflammatory potential has been explored through various assays:
- Cytokine Inhibition : Studies indicated that (1H-Indol-6-yl)(morpholino)methanone significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages .
Structure-Activity Relationship (SAR)
The biological activity of (1H-Indol-6-yl)(morpholino)methanone can be influenced by structural modifications:
| Modification | Effect on Activity |
|---|---|
| Morpholine Substitution | Enhanced solubility and bioavailability |
| Indole Ring Substitution | Altered receptor binding affinity |
Research indicates that variations in the substituents on the indole ring can lead to significant changes in biological activity, emphasizing the importance of SAR studies in drug development.
Table 1: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
